1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

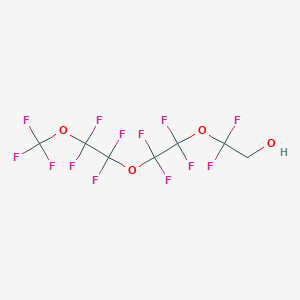

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F13O4/c8-2(9,1-21)22-3(10,11)4(12,13)23-5(14,15)6(16,17)24-7(18,19)20/h21H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUFRYZQAPBGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3O(CF2CF2O)2CF2CH2OH, C7H3F13O4 | |

| Record name | Ethanol, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380797 | |

| Record name | 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147492-57-7 | |

| Record name | 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Tridecafluoro-3,6,9-trioxadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol chemical properties

This technical guide provides a comprehensive overview of the chemical and physical properties of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol, targeted at researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a fluorinated alcohol with the chemical formula C7H3F13O4 and a molecular weight of approximately 398.08 g/mol .[1][2] Its unique structure, characterized by a perfluorinated ether chain and a terminal primary alcohol group, imparts properties of both fluorocarbons and alcohols. This compound is also known by its synonyms, including 1H,1H-Tridecafluoro-3,6,9-trioxadecan-1-ol and Fluorinated triethylene glycol monomethyl ether.[2] It is registered under the CAS number 147492-57-7.[1]

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C7H3F13O4 | [1][2] |

| Molecular Weight | 398.08 g/mol | [1][2] |

| CAS Number | 147492-57-7 | [1] |

| Boiling Point | 140-142 °C | [2] |

| Density (Predicted) | 1.717 ± 0.06 g/cm³ | [2] |

| Physical Form | Liquid | |

| pKa (Predicted) | 13.14 ± 0.10 | [2] |

| XLogP3-AA | 4.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 17 | [3] |

| Rotatable Bond Count | 8 | [3] |

| Topological Polar Surface Area | 47.9 Ų | [3] |

Experimental Protocols and Methodologies

Synthesis

A specific reaction involving this compound has been described in the context of preparing a triflate derivative for subsequent conjugation.[3] This procedure provides a glimpse into the reactivity of the terminal hydroxyl group.

Experimental Protocol: Synthesis of the Triflate Derivative

-

Reactants: this compound, triethylamine, and triflic anhydride.

-

Procedure: The alcohol is reacted with triethylamine and triflic anhydride. Triethylamine acts as a base to deprotonate the hydroxyl group, facilitating the reaction with triflic anhydride to form the triflate.[3]

-

Outcome: This reaction was reported to yield a yellow oil with a 90% yield, requiring no further purification.[3]

This protocol highlights a method for the chemical modification of the alcohol, which is a common step in the synthesis of more complex molecules for various applications.

Characterization and Analytical Methods

The characterization of perfluoroalkoxy alcohols like this compound typically involves a combination of spectroscopic and chromatographic techniques. Due to their volatility, gas chromatography-mass spectrometry (GC-MS) is a suitable method for their analysis. Specifically, GC-MS/MS with positive chemical ionization (PCI) can be employed to enhance sensitivity and selectivity for determining fluorotelomer alcohols.

For the determination of total fluorine content, Combustion Ion Chromatography (CIC) is a powerful technique.[4] This method involves the high-temperature oxidation of the sample and subsequent analysis of the combustion products.[4]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information to suggest that this compound has a direct role in biological signaling pathways or possesses intrinsic biological activity. Its use has been documented in the formulation of perfluorocarbon nanoemulsions for in vitro cell labeling and subsequent detection by 19F-MRI.[3] In this application, the compound serves as a component of the imaging agent rather than a biologically active molecule.

Safety and Handling

According to available safety data, this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area.

References

An In-depth Technical Guide to the Structure Elucidation of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed guide to the structural elucidation of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol, a fluorinated ether alcohol. The methodologies and expected data from key analytical techniques are presented to facilitate its identification and characterization.

Introduction

This compound is a specialty chemical with the molecular formula C₇H₃F₁₃O₄ and a molecular weight of 398.08 g/mol .[1] Its structure contains a terminal alcohol group and a polyether chain with a high degree of fluorination. This unique combination of functional groups imparts specific chemical and physical properties, making its unambiguous structural confirmation critical for research and development applications. This guide outlines the standard analytical workflow for the structural elucidation of this molecule.

Molecular Structure

The chemical structure of this compound is depicted below:

F₃C-(CF₂)₂-O-CF₂-CF₂-O-CF₂-CF₂-O-CH₂-OH

This structure reveals a perfluorinated tail connected to a hydrophilic alcohol head via a series of ether linkages. The presence of highly electronegative fluorine atoms significantly influences the electronic environment of the molecule, which is key to its characterization by spectroscopic methods.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.9 - 4.2 | Triplet | 2H | -O-CH₂ -OH |

| ~ 2.5 - 3.5 | Broad Singlet | 1H | -CH₂-OH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 105 - 125 | Multiple signals | Perfluorinated carbons (-CF₃, -CF₂-) |

| ~ 60 - 70 | Triplet | -O-C H₂-OH |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ -81 | Triplet | 3F | F₃ C-CF₂- |

| ~ -85 to -95 | Multiplet | 2F | -O-CF₂-CF₂ -O- |

| ~ -120 to -130 | Multiplet | 8F | F₃C-CF₂ -CF₂ -O- and -O-CF₂ -CF₂-O- |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 398 | [M]⁺ (Molecular Ion) |

| 378 | [M - HF]⁺ |

| 367 | [M - CH₂OH]⁺ |

| Various | Fragments corresponding to the loss of CF₂, C₂F₄O, etc. |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3600 (broad) | O-H stretch (alcohol) |

| 2850 - 3000 | C-H stretch |

| 1000 - 1350 | C-F stretch |

| 1050 - 1150 | C-O stretch (ether and alcohol) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The spectral width should be set to encompass the region from 0 to 12 ppm.

-

¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the presence of fluorine, C-F coupling may be observed.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A spectral width appropriate for fluorinated compounds should be used (e.g., from -50 to -250 ppm).

4.2 Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique and may be more suitable for observing the molecular ion.

-

Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for C₇H₃F₁₃O₄. Analyze the fragmentation pattern to confirm the connectivity of the atoms.

4.3 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Analysis: Acquire the spectrum over the range of 4000 to 400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of the Elucidation Workflow

The logical process for the structural elucidation of this compound can be visualized as follows:

References

Synthesis of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol. Due to the limited availability of direct experimental procedures in publicly accessible literature, this document outlines a scientifically sound, multi-step approach based on established organic chemistry principles, particularly the Williamson ether synthesis. This method is widely used for the preparation of ethers from an organohalide and an alkoxide.

Proposed Synthesis Pathway

The proposed synthesis of this compound can be envisioned as a two-step process. The initial step involves the selective activation of one of the terminal hydroxyl groups of triethylene glycol, a readily available starting material. This is followed by a nucleophilic substitution reaction with a suitable perfluorinated alkoxide to form the desired ether linkage.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis pathway. These are based on standard laboratory procedures for analogous reactions and should be optimized for specific laboratory conditions and scales.

Step 1: Monotosylation of Triethylene Glycol

Objective: To selectively activate one hydroxyl group of triethylene glycol by converting it to a tosylate, a good leaving group for the subsequent nucleophilic substitution.

Materials:

-

Triethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve triethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0 °C).

-

Slowly add pyridine (1.1 equivalents) to the stirred solution.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM.

-

Add the TsCl solution dropwise to the triethylene glycol solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude mono-tosylated product.

-

Purify the product by column chromatography on silica gel.

Step 2: Williamson Ether Synthesis

Objective: To form the perfluoroalkoxy ether linkage via a nucleophilic substitution reaction between the mono-tosylated triethylene glycol and a perfluoroalkoxide.

Materials:

-

Mono-tosylated triethylene glycol (from Step 1)

-

Perfluoro-3,6-dioxaheptanol (CF₃(CF₂)₂O(CF₂)₂OH)

-

Sodium hydride (NaH) or another strong base

-

Anhydrous tetrahydrofuran (THF) or other suitable polar aprotic solvent

-

Ammonium chloride (NH₄Cl) solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of perfluoro-3,6-dioxaheptanol (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath and carefully add sodium hydride (1.1 equivalents) portion-wise. The mixture will evolve hydrogen gas.

-

Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

In a separate flask, dissolve the mono-tosylated triethylene glycol (1 equivalent) in anhydrous THF.

-

Add the solution of the mono-tosylated triethylene glycol dropwise to the perfluoroalkoxide solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of saturated NH₄Cl solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation or column chromatography.

Quantitative Data

| Parameter | Step 1: Tosylation | Step 2: Williamson Ether Synthesis |

| Reaction Yield (%) | Data Not Available | Data Not Available |

| Product Purity (%) | Data Not Available | Data Not Available |

| Reaction Time (hours) | Data Not Available | Data Not Available |

| Optimal Temperature (°C) | Data Not Available | Data Not Available |

| Key Spectroscopic Data | Data Not Available | Data Not Available |

Researchers undertaking this synthesis would need to determine these parameters empirically through careful experimentation and analysis. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy would be essential for the characterization and purity assessment of the intermediate and final products.

An In-depth Technical Guide to 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol

CAS Number: 147492-57-7

This technical guide provides a comprehensive overview of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol, a fluorinated alcohol of interest to researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, significant applications, and relevant experimental protocols.

Physicochemical Properties

This compound is a fluorinated organic compound with the molecular formula C7H3F13O4.[1][2][3] Its structure incorporates a perfluorinated ether chain, imparting unique properties characteristic of per- and polyfluoroalkyl substances (PFAS). A summary of its key physicochemical data is presented below.

| Property | Value | Source |

| CAS Number | 147492-57-7 | [1] |

| Molecular Formula | C7H3F13O4 | [1][2][3] |

| Molecular Weight | 398.08 g/mol | [1][2] |

| Boiling Point | 140-142 °C | |

| Predicted Density | 1.717 g/cm³ | |

| Appearance | Clear liquid | |

| Purity | Typically ≥97% | [2] |

Applications in Scientific Research

This compound has emerged as a valuable building block in the synthesis of specialized molecules for biomedical imaging and as a ligand precursor. Its distinct chemical properties make it suitable for creating functional materials with tailored characteristics.

Synthesis of Cell-Penetrating Peptide Surfactants for 19F-MRI Nanoemulsions

A significant application of this compound is in the creation of perfluorocarbon (PFC) nanoemulsion imaging probes for fluorine-19 Magnetic Resonance Imaging (19F-MRI). These nanoemulsions can be used for in vivo cell tracking. This compound serves as a precursor for a cell-penetrating peptide (CPP) surfactant, which enhances the delivery of the PFC imaging agent into cells.

This protocol describes the synthesis of a maleimide-functionalized surfactant from this compound, which can then be conjugated to a CPP.

-

Reaction Setup: In a 25 mL round-bottom flask, combine 1 mmol (0.398 g) of this compound and 1.1 mmol (232 mg) of 6-maleimidohexanoic acid.

-

Solvent Addition: Add 5 mL of anhydrous dichloromethane to the flask.

-

Reaction Conditions: Stir the mixture continuously under a nitrogen atmosphere at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting residue is then purified using column chromatography to isolate the desired maleimide-functionalized surfactant.

Preparation of Triarylphosphine Ligands

This compound is also utilized in the synthesis of triarylphosphine ligands bearing a perfluoroethoxy tail. These ligands can be employed in catalysis and coordination chemistry. Two primary methods for its derivatization are the formation of tosylate and triflate leaving groups.

This method involves the reaction of the alcohol with p-toluenesulfonyl chloride.

-

Reaction Setup: Dissolve this compound in an ether solution.

-

Reagent Addition: Add pyridine followed by an excess of p-toluenesulfonyl chloride.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is washed to remove pyridine and excess reagents. The organic layer is dried and concentrated. The crude product is then purified. This method has been reported to result in a low yield of approximately 23%, which is attributed to inefficient deprotonation by pyridine.

To achieve a higher yield, a more effective leaving group can be introduced using triflic anhydride.

-

Reaction Setup: Dissolve this compound in a suitable aprotic solvent.

-

Reagent Addition: Add triethylamine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

-

Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. This method provides the triflate product in a high yield of around 90% as a yellow oil, often requiring no further purification.

Potential as a Human Sodium-Iodide Symporter (hNIS) Inhibitor

Recent high-throughput screening studies have identified this compound as a potential inhibitor of the human sodium-iodide symporter (hNIS).[4] The hNIS is a transmembrane protein crucial for iodide uptake in the thyroid gland, which is the first and rate-limiting step in the synthesis of thyroid hormones.[5] Inhibition of hNIS can therefore disrupt thyroid function.

Experimental Protocol: General Radioactive Iodide Uptake (RAIU) Assay for hNIS Inhibition

This generalized protocol outlines the steps for assessing hNIS inhibition by a test compound.

-

Cell Culture: Human embryonic kidney (HEK293T) cells stably expressing hNIS are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates and allowed to adhere and grow to a suitable confluency.

-

Compound Exposure: The culture medium is replaced with a buffer containing various concentrations of the test compound (e.g., this compound). A known inhibitor, such as sodium perchlorate, is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

-

Radioiodide Uptake: After a defined incubation period with the test compound, a solution containing radioactive iodide (e.g., 125I) is added to each well. The cells are incubated for a further period to allow for iodide uptake.

-

Washing: The cells are washed multiple times with a cold buffer to remove extracellular radioiodide.

-

Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a gamma counter.

-

Data Analysis: The amount of iodide uptake in the presence of the test compound is compared to the vehicle control to determine the percentage of inhibition. An IC50 value (the concentration at which 50% of hNIS activity is inhibited) can be calculated from a dose-response curve.

-

Cell Viability Assay: A parallel assay is typically performed to ensure that the observed inhibition of iodide uptake is not due to cytotoxicity of the test compound.

Safety and Handling

As a perfluorinated compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

This technical guide provides a summary of the available information on this compound. Further research may reveal additional applications and a more detailed toxicological profile.

References

- 1. scbt.com [scbt.com]

- 2. In Vitro Screening of 149 PFAS Chemicals for Inhibition of the Human Sodium/Iodide Symporter (hNIS) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Evaluation of potential sodium-iodide symporter (NIS) inhibitors using a secondary Fischer rat thyroid follicular cell (FRTL-5) radioactive iodide uptake (RAIU) assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol. Due to the specialized nature of this compound, publicly available data is limited. This document compiles and presents the most reliable information available to date, intended to serve as a foundational resource for professionals in research and development.

Core Physical and Chemical Properties

The properties of this compound are summarized below. It is crucial to note that variations in reported values may exist between different suppliers and batches. The data presented here is primarily associated with CAS Number 147492-57-7 .

| Property | Value | Source |

| Molecular Formula | C7H3F13O4 | [1][2][3] |

| Molecular Weight | 398.08 g/mol | [2][3][4] |

| Boiling Point | 140-142 °C | [4][5] |

| Physical Form | Liquid | [5] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Ambient | [5] |

Computed Properties:

| Property | Value | Source |

| XLogP3-AA | 4.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 17 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Topological Polar Surface Area | 47.9 Ų | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not extensively documented in publicly accessible literature. However, standard analytical methods for per- and polyfluoroalkyl substances (PFAS) can be applied for its characterization.

A generalized workflow for the analysis of such a compound is outlined below.

General Experimental Workflow for Characterization

Caption: Generalized workflow for the physical and chemical characterization of a fluorinated compound.

Methodology Details:

-

Boiling Point Determination: The boiling point can be determined using standard distillation methods under atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

Density Measurement: A pycnometer or a digital density meter can be used to accurately measure the density of the liquid compound at a specified temperature.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is crucial for assessing the purity of the compound. The gas chromatograph separates the sample into its components, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for identification and quantification of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure of the compound. ¹⁹F NMR is particularly important for fluorinated compounds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis helps in identifying the functional groups present in the molecule by measuring the absorption of infrared radiation.

Safety and Handling

General Safety Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a summary of the currently available physical and chemical data for this compound. While a comprehensive experimental dataset is not yet publicly available, the information and general protocols outlined here offer a valuable starting point for researchers and professionals working with this compound. Further experimental investigation is encouraged to build a more complete profile of this chemical.

References

Solubility Profile of 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol in common laboratory solvents. Despite a comprehensive search of scientific literature, chemical databases, and supplier documentation, specific quantitative solubility data for this compound is not publicly available. This document, therefore, provides a qualitative assessment of its expected solubility based on the known properties of structurally similar fluorinated compounds. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is presented, alongside a visual workflow to guide researchers in generating empirical data.

Introduction

This compound is a fluorinated ether alcohol. The presence of a highly fluorinated chain significantly influences its physicochemical properties, including solubility. Per- and polyfluoroalkyl substances (PFAS) are a diverse class of chemicals known for their chemical stability. The solubility of such compounds is critical for a range of applications, from reaction chemistry and formulation development to environmental fate and transport studies. Understanding the solubility of this specific molecule is essential for its effective use and safe handling in a research and development setting.

Qualitative Solubility Assessment

Based on the general principles of solubility for fluorinated compounds, the following qualitative predictions can be made for this compound:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The terminal hydroxyl group (-OH) is expected to impart some solubility in polar protic solvents through hydrogen bonding. However, the long, hydrophobic, and lipophobic perfluoroalkyl chain will likely limit its aqueous solubility. In general, the aqueous solubility of fluorotelomer alcohols decreases with an increase in the length of the perfluorocarbon chain.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide, Tetrahydrofuran): Moderate solubility is anticipated in these solvents. The ether linkages may provide some polarity to interact with these solvents, while the fluorinated chain may also exhibit some favorable interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the both hydrophobic and lipophobic (oleophobic) nature of highly fluorinated compounds, solubility in nonpolar hydrocarbon solvents is expected to be limited.

It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is strongly recommended.

Data Presentation

As no specific quantitative solubility data for this compound could be located in publicly available resources, a data table cannot be provided at this time. Researchers are encouraged to use the experimental protocol outlined below to generate this critical data.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

1. Materials and Equipment:

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, etc.) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps and inert liners (e.g., PTFE-lined)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (inert, e.g., PTFE, with a pore size of 0.22 µm or smaller)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or Liquid Chromatography with Mass Spectrometry (LC-MS), depending on the volatility and thermal stability of the analyte)

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through an inert syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or LC-MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

3. Data Analysis:

-

Calculate the solubility in the desired units (e.g., mg/mL, g/100 g, mol/L) based on the measured concentration and the volume or mass of the solvent.

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of solubility using the shake-flask method.

A Comprehensive Technical Review of Perfluoroether Alcohols: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of perfluoroether alcohols, focusing on their synthesis, physicochemical properties, and burgeoning applications in the pharmaceutical and drug development sectors. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes complex biological and experimental workflows to serve as an essential resource for researchers in the field.

Introduction to Perfluoroether Alcohols

Perfluoroether alcohols (PFEAs) are a unique class of organofluorine compounds characterized by a perfluorinated ether backbone and a terminal alcohol functional group. This structure imparts a combination of desirable properties, including high chemical and thermal stability, low surface energy, and both hydrophobic and lipophobic characteristics. These attributes have led to their use in a variety of high-performance applications, and increasingly, in the realm of advanced drug delivery and therapeutics. The presence of the hydroxyl group provides a reactive handle for further functionalization, allowing for the covalent attachment of drugs, targeting ligands, and other moieties to create sophisticated drug delivery systems.

Synthesis of Perfluoroether Alcohols

The synthesis of perfluoroether alcohols typically involves the functionalization of perfluoropolyether (PFPE) precursors. Common strategies include the reduction of PFPE derivatives such as carboxylic acids or their corresponding esters.

Synthesis of Hydroxyl-Terminated Perfluoropolyether via Catalytic Hydrogenation

A prevalent method for the preparation of hydroxyl-terminated perfluoropolyether compounds involves the catalytic hydrogenation of perfluoropolyether carboxylic acids or esters. This process offers a high-yield route to PFEAs.

Experimental Protocol: Catalytic Hydrogenation of Perfluoropolyether Carboxylic Acid [1]

-

Materials:

-

Perfluoropolyether (PFPE) carboxylic acid (e.g., C₃F₇O[CF(CF₃)CF₂O]bCF(CF₃)COOH, weight-average molecular weight 2000)

-

5% Ruthenium on activated carbon (Ru/C) catalyst

-

Hydrogen gas

-

Monel metal autoclave (250 ml)

-

-

Procedure:

-

200.0 g of PFPE carboxylic acid and 10.0 g of 5% Ru/C catalyst are added to a 250 ml Monel metal autoclave.

-

The autoclave is sealed and the atmosphere is replaced with nitrogen by three cycles of vacuum and nitrogen backfill.

-

Hydrogen gas is introduced into the autoclave to a pressure of 15 MPa.

-

The reaction mixture is progressively heated to 120°C and maintained for 10 hours with stirring.

-

After the reaction, the autoclave is cooled and the pressure is released.

-

The catalyst is removed by filtration.

-

Low-boiling components are removed by distillation at 120°C under reduced pressure.

-

The final product, C₃F₇O[CF(CF₃)CF₂O]bCF(CF₃)CH₂OH, is obtained.

-

Yield reported in one instance was 87.9%.[1]

Synthesis of Hydroxyl-Terminated Polyfluoroether via Cationic Ring-Opening Polymerization

Another synthetic route involves the cationic ring-opening polymerization of fluorinated epoxides, which allows for the creation of random block hydroxyl-terminated polyfluoroethers.[2]

Experimental Protocol: Synthesis of Polypentafluoropropane Glycidyl Ether (PPFEE) [2]

-

Materials:

-

2-(2,2,3,3,3-pentafluoropropoxymethyl) oxirane (PFEE)

-

Butane-1,4-diol (BDO) as an initiator

-

Boron trifluoride diethyl ether (BF₃·OEt₂) as a catalyst

-

Methylene chloride

-

Distilled water

-

Sodium sulfate

-

-

Procedure:

-

The cationic ring-opening polymerization of PFEE is carried out using BDO as the initiator and BF₃·OEt₂ as the catalyst.

-

After polymerization, the reaction is terminated by the addition of distilled water.

-

The organic phase containing the product (PPFEE) is extracted with methylene chloride.

-

The organic phase is washed several times with distilled water until a neutral pH is achieved.

-

The washed organic phase is dried over anhydrous sodium sulfate and filtered.

-

The solvent is evaporated under vacuum at 120°C to yield the final product.

-

A reported yield for this synthesis was 83%.[2]

Physicochemical Properties of Perfluoroether Alcohols

The unique properties of PFEAs are a direct result of their chemical structure. The strong carbon-fluorine bonds and the presence of the ether linkages contribute to their high stability, while the terminal alcohol group provides a site for chemical modification.

| Property | Value/Description | Reference |

| Molecular Weight | Varies depending on the length of the perfluoroether chain. For example, a C₃F₇O[CF(CF₃)CF₂O]bCF(CF₃)CH₂OH can have a weight-average molecular weight of around 2000 g/mol . | [1] |

| Appearance | Typically colorless liquids or waxy solids. | |

| Purity | Can be synthesized to >98% purity. | [3] |

| Reactivity | The terminal hydroxyl group can react with isocyanates, epoxides, and anhydrides for further functionalization. | [3] |

| Surface Properties | The perfluoropolyether chain provides superhydrophobic and oleophobic (antifouling) properties. | |

| Solubility | Generally insoluble in water and many common organic solvents, but soluble in fluorinated solvents. | |

| Thermal Stability | High thermal stability due to the strong C-F and C-O bonds. | [4] |

| Chemical Stability | Highly resistant to chemical attack. | [4] |

Applications in Drug Development

The distinct physicochemical properties of perfluoroether alcohols make them highly attractive for various applications in drug development, particularly in the formulation of advanced drug delivery systems.

Perfluoroether Alcohol-Based Nanoemulsions for Drug Delivery

Perfluoroether alcohols can be formulated into nanoemulsions, which are stable dispersions of nanoscale droplets. These nanoemulsions can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Experimental Protocol: Formulation of a Perfluoropolyether (PFPE) Nanoemulsion [5]

-

Materials:

-

PFPE-tyramide (as a ¹⁹F MRI tracer)

-

Hydrocarbon oil (e.g., Miglyol 812)

-

Surfactants (e.g., Cremophor EL, Pluronic P105)

-

Near-infrared (NIR) dye (for optical imaging)

-

Model drug (e.g., celecoxib)

-

Isopropanol, Acetone

-

Water

-

-

Procedure:

-

Solutions of PFPE-tyramide and Miglyol 812 in isopropanol and the surfactant in acetone are combined in a round-bottom flask.

-

If applicable, the drug and NIR dye are added.

-

The mixture is stirred for 20 minutes at room temperature.

-

The organic solvents are removed via rotary evaporation to form a thin film.

-

The film is hydrated with water or an aqueous surfactant solution with stirring for 20 minutes.

-

The resulting coarse emulsion is then processed using a high-shear method, such as microfluidization, to produce a nanoemulsion with a uniform and small droplet size.

-

Characterization of PFPE Nanoemulsions [5][6]

| Parameter | Typical Value | Significance | Reference |

| Droplet Diameter | ~180 nm | Droplet size < 200 nm allows for potential passive targeting of tumors via the Enhanced Permeability and Retention (EPR) effect. | [5] |

| Polydispersity Index (PDI) | < 0.2 | A low PDI indicates a narrow size distribution and a monodisperse formulation. | [5] |

| Zeta Potential | ~ -70 mV | A high absolute zeta potential value suggests good colloidal stability of the nanoemulsion. | [5] |

| Drug Loading | e.g., 0.2 mg/mL for celecoxib | The concentration of the encapsulated drug in the nanoemulsion. | [5] |

Experimental Workflow for Nanoemulsion Formulation and Characterization

The following diagram illustrates a typical workflow for the formulation and characterization of a perfluoroether alcohol-based nanoemulsion for drug delivery.

Caption: Workflow for PFPE nanoemulsion formulation and characterization.

Biological Interactions and Toxicity

The biological effects of perfluoroether alcohols are an area of active research. Like other per- and polyfluoroalkyl substances (PFAS), their interactions with cellular components and potential for toxicity are of interest.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Some studies suggest that PFAS can interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation.[7][8][9] Activation of PPARα, for instance, has been shown to play a role in ameliorating alcohol-induced liver injury by promoting fatty acid oxidation.[8] The interaction of PFEAs with these pathways could have implications for their use in treating metabolic disorders.

The following diagram illustrates a simplified PPARα signaling pathway that may be influenced by compounds like PFEAs.

Caption: Simplified PPARα signaling pathway potentially modulated by PFEAs.

Cellular Toxicity

The cytotoxicity of perfluorinated compounds is an important consideration for their use in biomedical applications. The mechanisms of toxicity can involve the disruption of cell membranes, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[10][11]

Experimental Protocol: In Vitro Cytotoxicity Assay (LDH Release)

-

Cell Culture: Primary hepatocytes or a relevant cell line are cultured in a suitable medium.

-

Treatment: Cells are exposed to various concentrations of the perfluoroether alcohol for a defined period (e.g., 24 hours).

-

Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.

-

LDH Assay: The activity of lactate dehydrogenase (LDH) released into the supernatant from damaged cells is measured using a commercially available colorimetric assay kit.

-

Data Analysis: The amount of LDH release is quantified and compared to positive and negative controls to determine the concentration-dependent cytotoxicity of the compound.

Analytical Methods for Purity Assessment and Quantification

Accurate and reliable analytical methods are crucial for the characterization and quantification of perfluoroether alcohols in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like fluorotelomer alcohols, a related class of PFEAs.[12][13][14]

Experimental Protocol: Quantification of Fluorotelomer Alcohols in Water by GC-MS/MS [12][13]

-

Sample Preparation:

-

Water samples are collected in 40 mL volatile organic analysis (VOA) vials containing a preservative such as methanol.

-

For trace analysis, a pre-concentration step like stir bar sorptive extraction (SBSE) may be employed.[14]

-

-

Instrumentation:

-

A gas chromatograph equipped with a suitable capillary column is used for separation.

-

A triple quadrupole tandem mass spectrometer (MS/MS) with positive chemical ionization (PCI) is used for detection and quantification.

-

-

Analysis:

-

An internal standard is added to the samples and calibration standards.

-

The instrument is calibrated using a series of standards of known concentrations.

-

The samples are injected into the GC-MS/MS system, and the concentrations of the target analytes are determined based on the calibration curve.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For less volatile or derivatized PFEAs, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is often the method of choice.[15]

Conclusion

Perfluoroether alcohols represent a versatile class of fluorinated compounds with significant potential in the field of drug development. Their unique physicochemical properties, combined with the ability to be functionalized, make them ideal candidates for the construction of novel drug delivery systems such as nanoemulsions. While their biological interactions, particularly with pathways like PPAR signaling, are still being elucidated, they offer exciting possibilities for therapeutic interventions. Further research into the synthesis of well-defined PFEA structures, comprehensive toxicological profiling, and in vivo evaluation of PFEA-based drug delivery systems will be crucial for translating their potential into clinical applications. This guide provides a foundational overview to aid researchers in navigating this promising area of study.

References

- 1. CN102660012B - Preparation method of hydroxy-terminated perfluoropolyether compound - Google Patents [patents.google.com]

- 2. Synthesis and Characterization of Random Block Hydroxyl-Terminated Polyfluoroether-Based Polyurethane Elastomers with Fluorine-Containing Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfluoropolyether Alcohol | Sunoit Fluoropoymers [sunoit.com]

- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 5. NIR-labeled perfluoropolyether nanoemulsions for drug delivery and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptors α and γ are linked with alcohol consumption in mice and withdrawal and dependence in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of peroxisome proliferator activated receptor alpha ameliorates ethanol induced steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatic peroxisome proliferator-activated receptor gamma signaling contributes to alcohol-induced hepatic steatosis and inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of cytotoxic action of perfluorinated acids [ouci.dntb.gov.ua]

- 11. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alsglobal.eu [alsglobal.eu]

- 13. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 14. Rapid, efficient, and green analytical technique for determination of fluorotelomer alcohol in water by stir bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol molecular weight and formula

This guide provides core chemical data for 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol, a fluorinated ether alcohol. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize highly specialized fluorochemicals.

Core Chemical Properties

The fundamental molecular properties of this compound have been determined based on its chemical structure. The molecular formula and weight are crucial for stoichiometric calculations, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₇H₃F₁₃O₄[1][2] |

| Molecular Weight | 398.08 g/mol [1][2] |

| CAS Number | 147492-57-7[1][2] |

Experimental Protocols

The data presented in this guide are calculated from the known chemical structure derived from its IUPAC name and confirmed by standard analytical methods referenced in chemical supplier databases. As such, specific experimental protocols for the determination of the molecular weight and formula are not applicable; these values are fundamental constants of the molecule.

Structural Elucidation from Nomenclature

The chemical name this compound systematically describes its molecular structure. The following diagram illustrates the logical relationship between the components of the name and the corresponding structural features of the molecule.

References

Unveiling the Theoretical Landscape of Fluorinated Ether Alcohols: A Technical Guide

For Immediate Release

In a comprehensive technical guide tailored for researchers, scientists, and professionals in drug development, the fundamental theoretical properties of fluorinated ether alcohols are meticulously explored. This whitepaper delves into the quantum chemical and molecular dynamics aspects of these compounds, offering a wealth of quantitative data, detailed experimental and computational protocols, and insightful visualizations to accelerate research and development efforts.

Fluorinated ether alcohols are a class of compounds garnering significant interest across various scientific disciplines, particularly in pharmacology and materials science, owing to their unique physicochemical properties. These properties, which include enhanced stability, altered solvency, and specific intermolecular interactions, are largely governed by the presence and position of fluorine atoms and the ether linkage. A thorough understanding of their theoretical underpinnings is paramount for the rational design of novel molecules with desired functionalities.

Key Physicochemical and Thermochemical Properties

Theoretical calculations provide a powerful lens through which to examine the intrinsic properties of fluorinated ether alcohols. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting a range of molecular and bulk properties.

Table 1: Calculated Thermochemical Properties of Selected Fluorinated Alcohols

| Compound | Method | Basis Set | ΔH° (kcal/mol) | S° (cal/mol·K) | C p (cal/mol·K) |

| 2,2,2-Trifluoroethanol | M-062x | 6-31+g(d,p) | -215.8 | 75.3 | 23.1 |

| 1,1,1,3,3,3-Hexafluoroisopropanol | M-062x | 6-31+g(d,p) | -334.2 | 92.5 | 35.8 |

Note: Data synthesized from computational studies. Actual values may vary based on specific computational parameters and environmental conditions.

The introduction of fluorine atoms significantly influences the electronic structure and, consequently, the reactivity and intermolecular interactions of these molecules. DFT calculations have been employed to elucidate these effects, providing insights into bond dissociation energies, reaction enthalpies, and Gibbs free energies of various chemical processes involving fluorinated ether alcohols.[1][2][3][4][5]

Molecular Dynamics: A Window into Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of fluorinated ether alcohols in condensed phases, particularly in aqueous environments, which is crucial for understanding their role in biological systems. These simulations reveal how fluorination impacts hydration shells and the strength of hydrogen bonding.[6]

It has been observed that the presence of fluoroalkyl groups can promote the structuring of water molecules in their vicinity.[6] Furthermore, the alcohol-water interactions are found to be stronger for fluoroalcohols compared to their non-fluorinated counterparts due to the high electronegativity of fluorine.[6]

Table 2: Key Parameters in Molecular Dynamics Simulations of Fluorinated Ether Alcohols

| Parameter | Description | Typical Values/Models |

| Force Field | Defines the potential energy function of the system. | AMBER ff15ipq, OPLS-AA[7][8][9][10][11] |

| Water Model | Represents water molecules in the simulation. | SPC/Eb, TIP4P/2005[7][11] |

| Ensemble | Statistical mechanics ensemble used for the simulation. | Canonical (NVT), Isobaric-Isothermal (NPT)[6] |

| System Size | Number of molecules in the simulation box. | Typically 216 to thousands of molecules[6] |

| Temperature | Simulation temperature. | Often set to 298.15 K (25 °C)[6] |

Methodologies for Theoretical Characterization

A systematic approach is essential for the accurate theoretical characterization of fluorinated ether alcohols. The following sections outline the typical workflows for quantum chemical calculations and molecular dynamics simulations.

Quantum Chemical Calculation Protocol

The determination of thermochemical and other electronic properties of fluorinated ether alcohols via quantum chemistry typically involves the following steps:

-

Molecular Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. This is achieved using a selected DFT functional and basis set.[1][2]

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to compute vibrational, rotational, and translational contributions to the thermodynamic properties.

-

Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more robust theoretical method or a larger basis set.[12]

-

Property Calculation: From the outputs of these calculations, a wide range of properties can be derived, including enthalpy, entropy, heat capacity, Gibbs free energy, and infrared spectra.[13]

Caption: Workflow for Quantum Chemical Property Prediction.

Molecular Dynamics Simulation Protocol

MD simulations provide insights into the dynamic behavior and intermolecular interactions of fluorinated ether alcohols. A typical protocol includes:

-

System Setup: A simulation box is created containing the fluorinated ether alcohol and, if applicable, solvent molecules (e.g., water). The force field parameters for all molecules are defined.[6][7]

-

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts or geometries.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) to reach a stable state.

-

Production Run: Once equilibrated, the production simulation is run for a sufficient length of time to sample the conformational space and collect data for analysis.

-

Trajectory Analysis: The saved trajectory is analyzed to calculate various properties such as radial distribution functions (to understand local structure), hydrogen bond lifetimes, diffusion coefficients, and density.

Caption: General Workflow for Molecular Dynamics Simulations.

The Interplay of Theory and Experiment

It is crucial to emphasize that theoretical and computational studies are most powerful when used in conjunction with experimental validation. Theoretical predictions can guide experimental design, while experimental results provide benchmarks for refining computational models and parameters. The synergy between these two approaches is essential for advancing our understanding of fluorinated ether alcohols and harnessing their potential in various applications.

Caption: Synergy between theoretical and experimental approaches.

References

- 1. Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arxiv.org [arxiv.org]

- 3. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 4. Hierarchy of Commonly Used DFT Methods for Predicting the Thermochemistry of Rh-Mediated Chemical Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chonglab-pitt.github.io [chonglab-pitt.github.io]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (PDF) Modeling Ethers With Molecular Dynamics: Updated [research.amanote.com]

- 11. mdpi.com [mdpi.com]

- 12. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Gaussian M-062x/6-31+g (d,p) Calculation of Standard Enthalpy, Entropy and Heat Capacity of Some Fluorinated Alcohol’s and Its Radicals at Different Temperatures | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol (CAS 147492-57-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 147492-57-7, identified as 1h,1h-Perfluoro-3,6,9-trioxadecan-1-ol. It is also commonly known by its synonym, Fluorinated triethylene glycol monomethyl ether. This document is intended for researchers, scientists, and professionals in drug development who may encounter this substance, often in the context of analytical standards for per- and polyfluoroalkyl substances (PFAS) or as a specialty chemical in material science. The guide details its chemical and physical properties, typical purity and specifications, and relevant experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a fluorinated ether with a terminal alcohol group. Its highly fluorinated nature imparts unique properties such as chemical inertness and thermal stability. A summary of its key properties is presented in Table 1.

Table 1: Chemical and Physical Properties of CAS 147492-57-7

| Property | Value | Reference(s) |

| CAS Number | 147492-57-7 | [1][2][3][4][5] |

| IUPAC Name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethanol | [2] |

| Synonyms | This compound, Fluorinated triethylene glycol monomethyl ether | [2][5] |

| Molecular Formula | C7H3F13O4 | [2][3] |

| Molecular Weight | 398.08 g/mol | [3] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 175-176 °C | [6] |

| Density | 1.744 g/cm³ | [6] |

| Flash Point | 131 °C | [6] |

| Refractive Index | 1.295 | [6] |

| Purity | Typically ≥95%, with higher grades of 97% and 98% available | [2][7] |

Purity and Specifications

The purity of commercially available this compound is typically determined by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). Specifications for this compound generally focus on the percentage purity, with typical values being 95%, 97%, or 98% as offered by various chemical suppliers. While a specific Certificate of Analysis with a detailed impurity profile is not publicly available, it is standard practice for suppliers to provide lot-specific CoAs upon request, which would detail the analytical method used and the levels of any detected impurities.

Table 2: Typical Specifications for CAS 147492-57-7

| Parameter | Specification | Analytical Method |

| Purity | ≥95%, ≥97%, ≥98% | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) |

| Identity | Conforms to structure | Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS) |

Experimental Protocols

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of glycol ethers and volatile PFAS, including this compound, is commonly performed using GC-MS. The following is a generalized protocol based on established methods for similar compounds.

Objective: To determine the purity of a sample of this compound and identify any volatile impurities.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC column suitable for polar and fluorinated compounds (e.g., a cyanopropylphenyl-based column like a 624-type or Rxi®-1301Sil MS).[8][9][10]

Reagents:

-

High-purity solvent for sample dilution (e.g., Methanol, Ethyl Acetate)

-

Internal standard (optional, for quantitative analysis)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the chosen high-purity solvent to a known concentration (e.g., 1 mg/mL).

-

GC-MS Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 40-50 °C, held for a few minutes, followed by a ramp up to 250-300 °C at a rate of 10-20 °C/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Calculate the purity by integrating the peak area of the main component and expressing it as a percentage of the total integrated peak area.

-

Tentatively identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

-

Biological Activity and Signaling Pathways

Based on available scientific literature and chemical databases, there is no documented evidence of this compound having any specific biological activity or being involved in cellular signaling pathways. Its primary applications are in chemical synthesis, material science, and as an analytical standard. As a perfluorinated substance, it is generally characterized by its chemical inertness rather than biological reactivity. Therefore, a signaling pathway diagram is not applicable to this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound (CAS 147492-57-7) is a well-characterized perfluorinated compound with established physical and chemical properties. Its purity, typically in the range of 95-98%, is readily verifiable through standard analytical techniques such as GC-MS. While it does not exhibit known biological activity, its role as an analytical standard and a specialty chemical makes a thorough understanding of its specifications crucial for researchers in various scientific disciplines.

References

- 1. Page loading... [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. FLUORINATED TRIETHYLENE GLYCOL MONOMETHYL ETHER | 147492-57-7 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. calpaclab.com [calpaclab.com]

- 8. gcms.cz [gcms.cz]

- 9. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [restek.com]

- 10. gcms.cz [gcms.cz]

Methodological & Application

Application Notes and Protocols for 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol as a Non-ionic Fluorosurfactant

Disclaimer: Detailed experimental and quantitative performance data specifically for 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is not widely available in published literature. The following application notes and protocols are based on established principles and representative data from structurally similar short-chain non-ionic fluorosurfactants. These should serve as a starting point for experimental design and optimization.

Introduction

This compound is a non-ionic fluorosurfactant characterized by a short, fluorinated alkyl chain linked to a hydrophilic polyethylene glycol (PEG) moiety. This structure imparts unique properties, including exceptional surface tension reduction in aqueous and non-aqueous systems, high thermal and chemical stability, and both hydrophobic and oleophobic characteristics. As a short-chain fluorosurfactant, it is an alternative to long-chain per- and polyfluoroalkyl substances (PFAS) which are facing increasing regulatory scrutiny due to environmental and health concerns. Short-chain alternatives are reported to have lower bioaccumulation potential and toxicity.[1][2][3]

Non-ionic fluorosurfactants like this compound are versatile additives in a range of applications for researchers, scientists, and drug development professionals.[1][4]

Physicochemical Properties

Below is a summary of the known and estimated physicochemical properties of this compound and a structurally similar compound.

| Property | Value for this compound | Value for a Representative Short-Chain Fluorosurfactant |

| CAS Number | 147492-57-7 | N/A |

| Molecular Formula | C₇H₃F₁₃O₄ | C₉F₁₇CH₂CH₂O(CH₂CH₂O)ₙH |

| Molecular Weight | 398.08 g/mol | Varies with 'n' |

| Appearance | Liquid | Liquid or waxy solid |

| Boiling Point | 140-142 °C | Varies |

| Critical Micelle Concentration (CMC) | Not Reported | 0.17–0.98 mmol/L[5] |

| Surface Tension at CMC (γCMC) | Not Reported | 17.8–28.7 mN/m[5] |

Key Applications and Experimental Protocols

Enhanced Wetting and Leveling Agent for Coatings

Application Note: Non-ionic fluorosurfactants are highly effective at reducing surface tension in both water-borne and solvent-borne coating formulations.[4][6][7][8] The addition of a small amount of this compound can significantly improve the wetting of low-energy substrates and promote leveling to achieve a smooth, defect-free surface. It can also help to prevent surface defects such as cratering and fish eyes.[7]

Experimental Protocol: Evaluation of Wetting and Leveling Properties

Objective: To determine the effectiveness of this compound as a wetting and leveling agent in a model water-borne acrylic coating.

Materials:

-

Water-borne acrylic resin

-

Pigment dispersion (e.g., TiO₂)

-

Coalescing solvent

-

Deionized water

-

This compound (as a 1% solution in a suitable solvent)

-

Substrate panels (e.g., glass, steel, or a low-energy plastic)

-

Drawdown bar

-

Contact angle goniometer

Procedure:

-

Prepare a control coating formulation without any fluorosurfactant.

-

Prepare a series of test formulations with varying concentrations of this compound (e.g., 0.01%, 0.05%, 0.1%, and 0.5% by weight of the total formulation).

-

Thoroughly mix each formulation until homogeneous.

-

Apply a uniform film of each formulation onto the substrate panels using a drawdown bar.

-

Allow the coatings to dry under controlled temperature and humidity.

-

Visually assess the leveling of the dried films, looking for defects like orange peel, craters, or poor flow.

-

Measure the static contact angle of a water droplet on the surface of the cured films to quantify the change in surface energy and wetting.

Expected Outcome: The formulations containing the fluorosurfactant are expected to show improved leveling and lower water contact angles compared to the control, indicating enhanced wetting.

References

- 1. researchgate.net [researchgate.net]

- 2. C6 Fluorinated Surfactants Explained - Fire Safety Search [firesafetysearch.com]

- 3. greensciencepolicy.org [greensciencepolicy.org]

- 4. Non-ionic Fluorosurfactants Suppliers from India [geoconproducts.com]

- 5. pfascentral.org [pfascentral.org]

- 6. nbinno.com [nbinno.com]

- 7. pcimag.com [pcimag.com]

- 8. chempoint.com [chempoint.com]

Application Notes: 1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol in Advanced Cell Tracking Applications

Introduction

1H,1H-Perfluoro-3,6,9-trioxadecan-1-ol is a fluorinated alcohol utilized in the synthesis of specialized surfactants for biomedical research, particularly in the field of cellular imaging. Its perfluorinated chain makes it an ideal component for creating the fluorous phase of nanoemulsions designed for 19F Magnetic Resonance Imaging (MRI). This application note details the use of this compound in the formulation of a cell-penetrating peptide-conjugated surfactant for the preparation of perfluorocarbon (PFC) nanoemulsions. These nanoemulsions are employed for the efficient labeling and subsequent in vivo tracking of therapeutic cells, such as T-cells, using 19F MRI. The methodology provides a significant enhancement in imaging sensitivity for non-invasive cell monitoring.

Key Applications:

-

19F MRI Cell Tracking: Formulation of highly stable and biocompatible nanoemulsions for labeling and tracking of therapeutic cells (e.g., CAR-T cells, stem cells) in vivo.

-

Drug Delivery: Potential use as a component in fluorinated nanoemulsion-based drug delivery systems.

-

Surface Modification: As a precursor for creating fluorinated surfaces with specific biocompatible or binding properties.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of a cell-penetrating peptide-functionalized nanoemulsion prepared using a surfactant derived from this compound. The data compares the functionalized nanoemulsion (TAT-NE) with a non-functionalized control nanoemulsion (Control-NE).

| Parameter | Control-NE | TAT-NE | Units |

| Nanoemulsion Properties | |||

| Mean Droplet Diameter | 155 ± 10 | 160 ± 12 | nm |

| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | - |

| Zeta Potential | -5.2 ± 1.1 | +15.8 ± 2.5 | mV |

| Cell Labeling Efficiency | |||

| In vitro 19F Signal per 10^6 Cells | 1.2 x 10^10 | 9.6 x 10^10 | (a.u.) |

| Cell Viability after Labeling | > 95% | > 95% | % |

| In vivo Imaging Performance | |||

| 19F MRI Signal Enhancement (vs. Control) | 1-fold | 8-fold | - |

Experimental Protocols

Protocol 1: Synthesis of a Cell-Penetrating Peptide-Conjugated Fluorosurfactant

This protocol describes the conceptual steps for synthesizing a fluorosurfactant from this compound and conjugating it to a cell-penetrating peptide (e.g., TAT peptide).

Materials:

-

This compound

-

A suitable linker molecule with functional groups for reaction with the alcohol and the peptide (e.g., a dicarboxylic acid anhydride)

-

Cell-penetrating peptide (e.g., TAT peptide) with a reactive group (e.g., a primary amine)

-

Coupling agents (e.g., EDC/NHS)

-

Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)

-

Purification reagents (e.g., silica gel for chromatography)

Procedure:

-

Functionalization of the Fluorinated Alcohol: a. Dissolve this compound and the linker molecule in an anhydrous solvent. b. Add a suitable catalyst or activating agent to promote the reaction between the hydroxyl group of the alcohol and a functional group on the linker. c. Allow the reaction to proceed under an inert atmosphere at a controlled temperature. d. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). e. Upon completion, purify the functionalized fluorinated molecule using column chromatography.

-

Peptide Conjugation: a. Activate the remaining functional group on the linker of the purified fluorinated molecule using coupling agents like EDC and NHS in an anhydrous solvent. b. In a separate reaction vessel, dissolve the cell-penetrating peptide in a suitable buffer or solvent. c. Add the activated fluorinated molecule to the peptide solution. d. Allow the conjugation reaction to proceed at room temperature for several hours or overnight. e. Purify the resulting peptide-conjugated fluorosurfactant using dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts. f. Characterize the final product using techniques such as mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Preparation of Perfluorocarbon Nanoemulsion

This protocol details the preparation of a perfluorocarbon (PFC) nanoemulsion using the synthesized peptide-conjugated fluorosurfactant.

Materials:

-

Peptide-conjugated fluorosurfactant

-

Perfluorooctyl bromide (PFOB) or other suitable perfluorocarbon oil

-